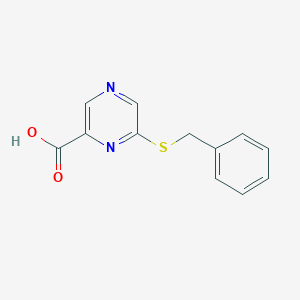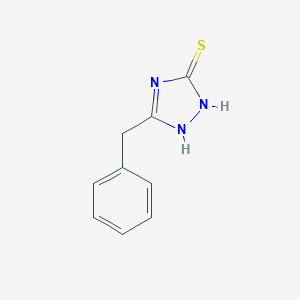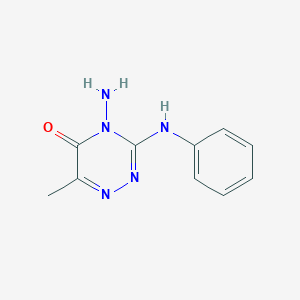
4-氨基-6-甲基-3-(苯基氨基)-1,2,4-三嗪-5(4H)-酮
描述
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one: is a heterocyclic compound belonging to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of amino and phenylamino groups attached to the triazine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
科学研究应用
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of cyanoguanidine with methylamine and aniline under acidic conditions.
Amination: The introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions. For example, the reaction of 4-chloro-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one with ammonia or an amine can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The amino and phenylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
作用机制
The mechanism of action of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one: can be compared with other triazine derivatives such as:
Uniqueness
The presence of both amino and phenylamino groups in 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other triazine derivatives that may lack one or both of these functional groups.
属性
IUPAC Name |
4-amino-3-anilino-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(16)15(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCIEKNGPGUFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339221 | |
| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77126-84-2 | |
| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one impact chloroplast integrity in plants?
A1: Research suggests that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one can disrupt the structural integrity of chloroplasts in barley leaves. [] This effect is observed through changes in chloroplast sedimentation profiles during sucrose gradient centrifugation. [] The study proposes that this disruption might be linked to the compound's inhibition of crucial antioxidant enzymes within the chloroplasts: ascorbate peroxidase and superoxide dismutase. [] This inhibition could lead to a build-up of reactive oxygen species (ROS), which are known to damage cellular components, ultimately compromising chloroplast integrity. []
Q2: Can 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one influence the lignification process in plants?
A2: Yes, studies indicate that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one exhibits a strong inhibitory effect on the peroxidase-catalyzed lignification process in lupin plants. [] Lignification, a crucial process for plant cell wall strengthening and rigidity, involves two key reactions: the oxidative polymerization of coniferyl alcohol and the generation of hydrogen peroxide through NADH oxidation. [] The research shows that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one significantly hinders these reactions, potentially by interfering with the peroxidase enzyme's activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-allyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-phenylhydrazinecarboxamide](/img/structure/B385906.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B385907.png)
![N-[(2Z)-4-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B385908.png)
![3-[3-(4-bromobenzoyl)-1-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B385911.png)

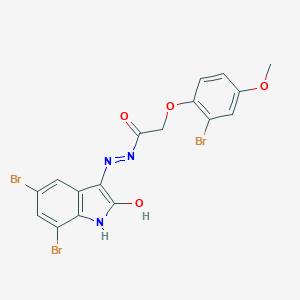
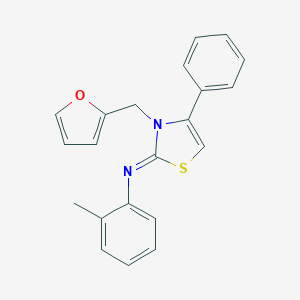
![2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B385919.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B385921.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)

